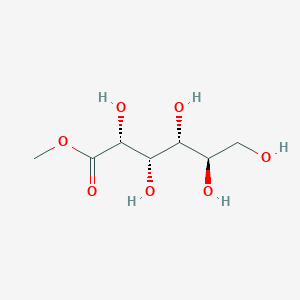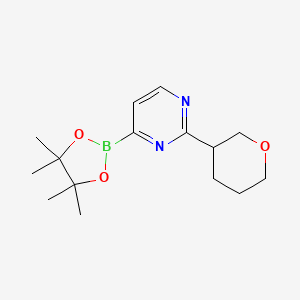![molecular formula C13H6BrIN2S B14129719 2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14129719.png)
2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole is a complex heterocyclic compound that belongs to the family of benzo[d]imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of both bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction mixture is cooled to room temperature, filtered, concentrated under reduced pressure, and then subjected to various purification steps such as extraction and solvent evaporation . The use of catalysts and specific solvents can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of bromine and iodine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation reactions may yield oxidized products with different functional groups.
Scientific Research Applications
2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, such as anticancer, antimicrobial, and anxiolytic properties.
Chemical Biology: The compound is employed in chemical biology studies to investigate its interactions with biological targets and pathways.
Material Science: It is used in the synthesis of novel materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor, interfering with the activity of certain enzymes involved in cell signaling . The presence of bromine and iodine atoms can enhance its binding affinity to these targets, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Imidazo[2,1-b][1,3]thiazines: These compounds have a similar heterocyclic framework but differ in the arrangement of atoms and functional groups.
Uniqueness
2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H6BrIN2S |
|---|---|
Molecular Weight |
429.08 g/mol |
IUPAC Name |
2-bromo-9-iodobenzimidazolo[2,1-b][1,3]benzothiazole |
InChI |
InChI=1S/C13H6BrIN2S/c14-7-1-4-12-11(5-7)17-10-6-8(15)2-3-9(10)16-13(17)18-12/h1-6H |
InChI Key |
AATDVWCLUJADFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N3C4=C(C=CC(=C4)I)N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-[[4-[4-[acetyl(hydroxy)amino]butylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide](/img/structure/B14129643.png)





![2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine](/img/structure/B14129686.png)

![2-(3-Chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B14129707.png)



![4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol](/img/structure/B14129739.png)
